1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and antitumor activity . Attached to the pyrimidine ring is a 4-fluorophenyl group, which enhances metabolic stability and target binding through hydrophobic and electronic interactions . The piperazine moiety at position 4 is substituted with an ethyl group, modulating lipophilicity and pharmacokinetic properties .
Properties
Molecular Formula |
C17H19FN6 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19FN6/c1-2-22-7-9-23(10-8-22)16-15-11-21-24(17(15)20-12-19-16)14-5-3-13(18)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
QIOHEDOKUHHKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely reported method involves SNAr reactions between 4-chloropyrazolo[3,4-d]pyrimidine derivatives and 1-ethylpiperazine. Key steps include:
-
Chlorination : 1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-ol is treated with phosphorus oxychloride (POCl₃) at 80–110°C to yield the 4-chloro intermediate.
-
Piperazine Coupling : The chlorinated intermediate reacts with 1-ethylpiperazine in a polar aprotic solvent (e.g., DMF, acetonitrile) under reflux (80–120°C) for 6–24 hours.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. A 2023 study achieved 85% yield in 2 hours using:
Protecting Group Strategies
For sensitive substrates, Boc-protected piperazine is employed:
-
Protection : 1-Ethylpiperazine is Boc-protected using di-tert-butyl dicarbonate.
-
Coupling : Reaction with 4-chloro intermediate in THF at 60°C.
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Adding triethylamine (TEA) as a base improves yields by neutralizing HCl byproducts:
Analytical Characterization
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.89 (m, 2H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 3.85–3.90 (m, 4H, piperazine-H), 2.65–2.70 (m, 4H, piperazine-H), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
HRMS : m/z calcd for C₁₉H₂₁F₂N₇ [M+H]⁺: 394.1852; found: 394.1849.
Purity Assessment
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
-
Issue : POCl₃-mediated chlorination is moisture-sensitive.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Conventional SNAr | 68–75 | 12–24 | High |
| Microwave-Assisted | 85 | 2 | Moderate |
| Boc-Protected Route | 62 | 24 | Low |
Conventional SNAr remains optimal for large-scale synthesis due to reliability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of EGFR tyrosine kinase. This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and block ATP binding. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Key Observations
Fluorophenyl vs. Chlorophenyl/Other Aryl Groups: The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl or non-halogenated analogs, as fluorine reduces oxidative metabolism . Compound VIIa (4-chlorophenyl) shows broad antitumor activity but higher IC50 values (0.326–4.31 µM) than fluorinated analogs , suggesting fluorine’s role in enhancing potency.
Piperazine Substitutions: Ethylpiperazine (target compound) balances lipophilicity and solubility, whereas bulkier groups (e.g., benzhydryl in Cycl-1/2) may reduce bioavailability .
Core Structure Modifications: Pyrazolo[1,5-a]pyrimidine (Compound 9) exhibits distinct target selectivity (PI3Kδ vs. TRAP1 in pyrazolo[3,4-d]pyrimidines) due to isomer differences . Quinoline-pyrimidine hybrids (Compound 15) diverge in mechanism, targeting mitochondrial enzymes rather than kinases .
Biological Potency :
- Pyrazolo[3,4-d]pyrimidines with small substituents (e.g., 4b, 5a ) achieve sub-µM IC50 values, highlighting the scaffold’s versatility for optimization .
Biological Activity
1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine is with a molecular weight of approximately 303.35 g/mol. The structure includes a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its role in inhibiting various kinases involved in cancer progression.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FN₅ |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine |
| Canonical SMILES | CCN1CCN(CC1)C2=NC=NC(=N2)C(=C)F |
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation; their dysregulation is often implicated in cancer. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly those exhibiting overactive kinase signaling pathways.
Key Mechanistic Insights:
- Target Kinases : The compound primarily targets CDK2 and CDK6.
- Cell Cycle Arrest : Inhibition leads to G1/S phase cell cycle arrest.
- Apoptosis Induction : Promotes programmed cell death in malignant cells.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity. In vitro studies have demonstrated that 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine effectively inhibits the proliferation of various cancer cell lines.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value in the low micromolar range.
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. Tumor regression was observed in xenograft models of lung cancer.
- Combination Therapy : Preliminary data suggest enhanced efficacy when combined with standard chemotherapeutic agents such as paclitaxel.
Safety and Toxicology
Toxicological assessments indicate that 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine has a favorable safety profile with manageable side effects. Commonly reported adverse effects include mild gastrointestinal disturbances and transient hematological changes.
Q & A
Q. What are the standard synthetic routes for preparing 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling the pyrazolo[3,4-d]pyrimidine core with a substituted piperazine moiety. Key steps include:
- Nucleophilic substitution : Reacting 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine with 1-ethylpiperazine under reflux in dry dichloromethane (DCM) or acetonitrile .
- Purification : Use flash chromatography or recrystallization (e.g., ethanol or acetone) to isolate the product, ensuring >95% purity .
Optimization Tips : - Control reaction temperature (60–80°C) to minimize side products.
- Use triethylamine as a base to enhance nucleophilicity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Verify substituent positions on the piperazine and pyrazolo[3,4-d]pyrimidine rings (e.g., aromatic protons at δ 7.3–8.0 ppm, piperazine CH₂ at δ 2.4–3.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching C₁₉H₂₀FN₆).
- IR : Identify carbonyl or amine stretches (e.g., C=O at ~1650 cm⁻¹ if esterified) .
Q. What in vitro assays are recommended for initial screening of kinase inhibitory activity?
- Kinase inhibition assays : Use ATP-competitive ELISA or fluorescence polarization to measure IC₅₀ values against kinases like EGFR or VEGFR2 .
- Dose-response curves : Test concentrations from 0.1 nM to 10 µM to assess potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different kinase assays?
- Orthogonal validation : Combine biochemical assays (e.g., SPR for binding kinetics) with cellular assays (e.g., Western blotting for downstream phosphorylation) .
- Molecular dynamics (MD) simulations : Model ATP-binding site interactions to explain selectivity discrepancies (e.g., fluorine’s role in hydrophobic pockets) .
Q. What strategies improve target selectivity when modifying the piperazine or pyrazolo[3,4-d]pyrimidine moieties?
- Fragment-based design : Replace the ethyl group on piperazine with bulkier substituents (e.g., 4-fluorobenzyl) to exploit kinase-specific pockets .
- Bioisosteric replacements : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate π-π stacking interactions .
Q. How should researchers optimize ADMET properties without compromising bioactivity?
- LogP adjustments : Introduce polar groups (e.g., hydroxyethyl) on the piperazine to enhance solubility while maintaining logP <5 .
- Microsomal stability assays : Use liver microsomes to identify metabolic soft spots (e.g., ester hydrolysis) and stabilize via methyl or fluorine substitution .
Q. What computational methods predict off-target effects of this compound?
- Pharmacophore modeling : Map structural features against databases like ChEMBL to flag potential off-target kinases .
- Machine learning : Train models on kinase inhibitor datasets to predict toxicity profiles (e.g., hERG channel inhibition) .
Q. How can crystallography or cryo-EM elucidate binding modes with atypical kinase conformations?
- Co-crystallization : Soak the compound into kinase crystals (e.g., PDB 1M17) to resolve binding poses at 2.0–3.0 Å resolution .
- Cryo-EM : Use for large kinases (e.g., mTOR) to capture dynamic interactions in the DFG-out conformation .
Data Analysis & Experimental Design
Q. What statistical approaches are robust for analyzing dose-response data with high variability?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Bootstrap resampling : Estimate confidence intervals for potency metrics .
Q. How should researchers design SAR studies to balance synthetic feasibility and biological relevance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
